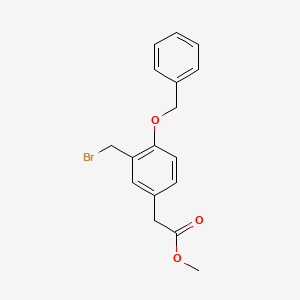
Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is an organic compound with a complex structure that includes a benzyloxy group, a bromomethyl group, and a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of inert gas environments and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[4-(bromomethyl)phenyl]benzoate
- Methyl 4-bromo-2-(bromomethyl)benzoate
- Methyl 2-[4-(bromomethyl)phenyl]propanoate
Uniqueness
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects in scientific research.
Actividad Biológica
Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bromomethyl group, a benzyloxy moiety, and an acetate functional group, which contribute to its reactivity and interaction with biological targets. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the benzyloxy group may enhance the compound's binding affinity and specificity for certain targets.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of similar structures exhibit significant inhibition against aromatase and steroid sulfatase, suggesting potential applications in managing hormone-related conditions .
Antimicrobial Properties
This compound has been explored for its antimicrobial properties. In vitro studies have demonstrated that compounds with similar structural features can potentiate the activity of antibiotics against various pathogens, including Gram-positive bacteria . This suggests that this compound may possess similar synergistic effects.
Cytotoxicity and Antiproliferative Effects
The compound's cytotoxic effects have been evaluated in cancer cell lines. Preliminary findings indicate that it may exhibit antiproliferative activity, although detailed studies are required to quantify these effects and elucidate the underlying mechanisms .
Case Studies
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, derivatives of this compound were tested against aromatase. The results indicated an IC50 value comparable to established inhibitors, highlighting its potential as a therapeutic agent in hormone-dependent cancers.
Case Study 2: Antimicrobial Activity
A comparative analysis was conducted on the antimicrobial efficacy of this compound against standard bacterial strains. The compound demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), supporting its potential use in treating resistant infections .
Table 1: Summary of Biological Activities
Propiedades
Fórmula molecular |
C17H17BrO3 |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
methyl 2-[3-(bromomethyl)-4-phenylmethoxyphenyl]acetate |
InChI |
InChI=1S/C17H17BrO3/c1-20-17(19)10-14-7-8-16(15(9-14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
Clave InChI |
VAWPIHFWMKVTDK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















